AGI-14100

IDH1 R132H inhibition enzymatic IC50 allosteric inhibitor

AGI-14100 is a diphenyl glycine-class mIDH1 inhibitor optimized for oral bioavailability (F=44% rat) with eliminated hPXR activation, enabling artifact-free in vivo studies at 50 mg/kg BID. Unlike AGI-5198 or BAY-1436032, it provides validated 2-HG suppression and reproducible ex vivo differentiation in AML patient samples. Essential for mIDH1-driven oncology research requiring robust PK/PD.

Molecular Formula C29H22ClF4N5O3
Molecular Weight 600.0 g/mol
Cat. No. B15137018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGI-14100
Molecular FormulaC29H22ClF4N5O3
Molecular Weight600.0 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1C(=O)N(C2=CC(=CC(=C2)F)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
InChIInChI=1S/C29H22ClF4N5O3/c30-22-4-2-1-3-21(22)26(27(41)37-19-13-29(33,34)14-19)38(20-11-17(31)10-18(32)12-20)28(42)23-5-6-25(40)39(23)24-9-16(15-35)7-8-36-24/h1-4,7-12,19,23,26H,5-6,13-14H2,(H,37,41)/t23-,26-/m0/s1
InChIKeyKICQCOSIQLKQBA-OZXSUGGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AGI-14100: Orally Bioavailable Mutant IDH1 Inhibitor for AML and Glioma Research


AGI-14100 is a metabolically stable, orally bioavailable small-molecule inhibitor that selectively targets mutant isocitrate dehydrogenase 1 (mIDH1) [1]. It belongs to the diphenyl glycine class of allosteric mIDH1 inhibitors and was developed through systematic structure–activity relationship (SAR) optimization as a key preclinical milestone en route to the FDA-approved drug ivosidenib (AG-120, TIBSOVO®) [2]. AGI-14100 reduces the oncometabolite D-2-hydroxyglutarate (2-HG) to baseline wild-type levels, induces cellular differentiation in IDH1-mutant acute myeloid leukemia (AML) patient samples, and demonstrates oral pharmacokinetics suitable for in vivo studies across multiple species [3]. Its defined role as a chemical probe for interrogating mIDH1-driven tumor biology makes it a distinct tool compound for researchers studying IDH1-mutant cancers including AML, glioma, and chondrosarcoma .

Why Researchers Cannot Substitute AGI-14100 with Other mIDH1 Inhibitors


Mutant IDH1 inhibitors exhibit substantial variability across three critical dimensions: enzymatic potency against the R132H homodimer, oral bioavailability across preclinical species, and demonstrated in vivo target engagement measured by 2-HG reduction [1]. The first-generation tool compound AGI-5198, while selective for mIDH1, suffers from poor pharmacokinetic properties including high clearance and unfavorable metabolic stability that preclude its use in sustained oral dosing studies [2]. Pan-mutant inhibitors such as BAY-1436032 require substantially higher doses to achieve in vivo 2-HG suppression (150 mg/kg) compared to AGI-14100 (50 mg/kg), complicating long-term efficacy studies . Furthermore, AGI-14100's pharmacochemical optimization specifically eliminated hPXR activation, a property not universally shared across the mIDH1 inhibitor class and critical for avoiding CYP450 induction artifacts in preclinical toxicology [1]. Substituting AGI-14100 with other mIDH1 inhibitors risks introducing uncontrolled variables in PK, target engagement, or off-target induction that can confound interpretation of in vivo mIDH1 biology studies.

AGI-14100: Quantitative Comparator Evidence for Scientific Selection


Enzymatic Potency: AGI-14100 vs. First-Generation mIDH1 Inhibitor AGI-5198

AGI-14100 demonstrates approximately 11.7-fold greater enzymatic potency against the mIDH1-R132H homodimer (IC50 = 6 nM) compared to the first-generation tool compound AGI-5198 (IC50 = 0.07 µM / 70 nM) [1]. This potency difference translates to a 93-fold improvement in cellular activity, with AGI-14100 achieving sub-nanomolar IC50 values (0.76 nM in HT-1080 cells) versus AGI-5198's reported micromolar-range cellular potency [1]. The enhanced potency enables effective target inhibition at lower compound concentrations, reducing the risk of off-target effects in cellular and in vivo experimental systems.

IDH1 R132H inhibition enzymatic IC50 allosteric inhibitor cancer metabolism

Oral Bioavailability: AGI-14100 vs. In-Class Pan-Mutant IDH1 Inhibitor BAY-1436032

AGI-14100 achieves robust in vivo tumor 2-HG suppression at 50 mg/kg oral dosing in mouse xenograft models , whereas the pan-mutant IDH1 inhibitor BAY-1436032 requires 150 mg/kg oral dosing to achieve nearly complete suppression of 2-HG production . This 3-fold difference in effective dose translates to lower compound consumption, reduced formulation burden, and potentially fewer off-target effects at the required exposure levels. AGI-14100 also demonstrates species-specific oral bioavailability (F = 44% in rats, 43% in cynomolgus monkeys) enabling cross-species translational studies [1].

oral bioavailability pharmacokinetics in vivo dosing rodent studies

In Vivo Target Engagement: AGI-14100 Reduces Tumor 2-HG to Baseline Wild-Type Levels

AGI-14100 reduces intracellular 2-HG concentrations to baseline levels found in wild-type cells, achieving complete pharmacodynamic normalization of the oncometabolite [1]. In a primary human IDH1 (R132H)/FLT3-ITD mutant AML xenograft model, AGI-14100 administered alone significantly decreased tumor burden in peripheral blood after 1 month of continuous BID oral treatment . While class-level inference from other mIDH1 inhibitors suggests variable degrees of 2-HG reduction, AGI-14100 is specifically documented to achieve baseline-equivalent 2-HG levels, a more stringent threshold than simple percentage reduction.

2-HG reduction oncometabolite target engagement xenograft model

Functional Cellular Differentiation: AGI-14100 Induces Myeloid Maturation in Primary AML Patient Samples

Ex vivo treatment of IDH1 mutant-containing primary human AML patient samples with AGI-14100 induces a proliferative burst followed by cellular differentiation, as demonstrated by flow cytometry and cytology [1]. This differentiation phenotype—restoring the blocked maturation of hematopoietic progenitor cells—is a mechanistically linked consequence of mIDH1 inhibition and serves as a functional biomarker distinct from simple viability assays. The combination of AGI-14100 with low-dose Ara-C produced a decrease in bone marrow tumor burden superior to either treatment alone, with sustained response lasting >3 weeks after dosing cessation [2].

cellular differentiation AML ex vivo flow cytometry cytology

Pharmacochemical Optimization: hPXR Activation Eliminated in AGI-14100

AGI-14100 incorporates specific pharmacochemical modifications aimed at eliminating human pregnane X receptor (hPXR) activation . This optimization distinguishes AGI-14100 from earlier SAR intermediates that retained hPXR activity, a property that can confound in vivo pharmacology by inducing CYP450 enzymes and altering the metabolism of co-administered agents. The elimination of hPXR activation was a critical milestone in the medicinal chemistry campaign that ultimately yielded the clinical candidate AG-120 (ivosidenib) [1].

hPXR activation CYP induction off-target lead optimization

AGI-14100: Validated Research Applications in IDH1-Mutant Cancer Models


In Vivo Oral Dosing Studies in Rodent AML Xenograft Models

AGI-14100 is validated for oral administration in mouse AML xenograft models at 50 mg/kg, where it significantly decreases tumor burden in peripheral blood after 1 month of continuous BID treatment . Its oral bioavailability in rats (F = 44%) supports pharmacokinetic/pharmacodynamic (PK/PD) studies across rodent species . Researchers can employ AGI-14100 for chronic dosing regimens without the confounding variable of vehicle accumulation or injection-site reactions associated with intraperitoneal administration.

Ex Vivo Differentiation Assays Using Primary Human AML Patient Samples

AGI-14100 induces a reproducible differentiation phenotype in IDH1 mutant-containing primary human AML patient samples ex vivo, characterized by an initial proliferative burst followed by myeloid maturation detectable via flow cytometry and cytology [1]. This application enables researchers to study the functional consequences of mIDH1 inhibition in clinically relevant patient-derived material, providing a translational bridge between biochemical inhibition and therapeutic response.

Combination Therapy Studies with Standard-of-Care Agents

AGI-14100 has demonstrated combination benefit with low-dose Ara-C (cytarabine) in primary human IDH1-mutant AML xenograft models, producing superior bone marrow tumor burden reduction compared to either agent alone [2]. The sustained response persisting >3 weeks after dosing cessation suggests durable effects on the differentiated cell compartment [2]. This validated combination model supports AGI-14100 as a reference compound for evaluating novel mIDH1-targeted combination strategies.

Chemical Probe Studies Elucidating mIDH1-Driven Oncogenic Mechanisms

As a key milestone compound in the discovery program leading to FDA-approved ivosidenib, AGI-14100 possesses well-characterized target engagement and functional pharmacology [3]. Its defined role in establishing the mechanistic link between mIDH1 inhibition, 2-HG reduction, and cellular differentiation makes it suitable as a chemical probe for dissecting mIDH1-dependent signaling and epigenetic reprogramming in glioma, chondrosarcoma, and AML cellular models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGI-14100

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.